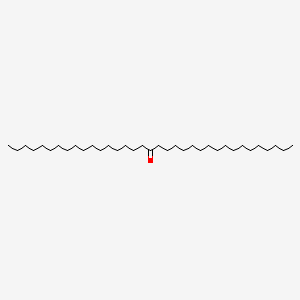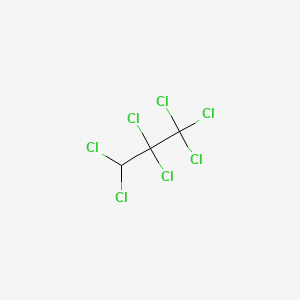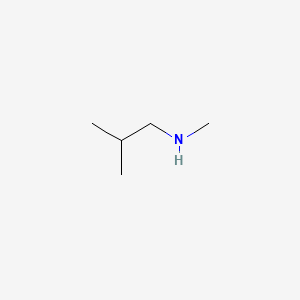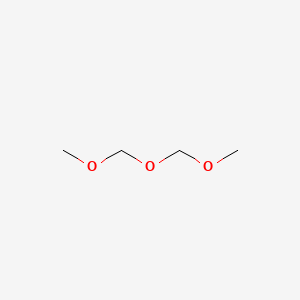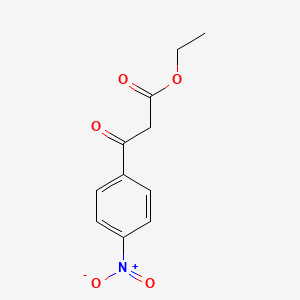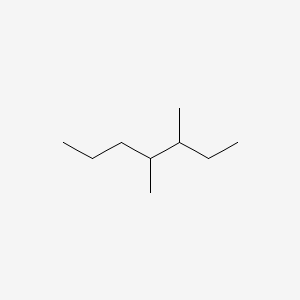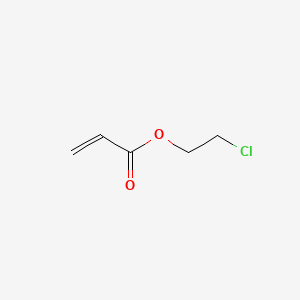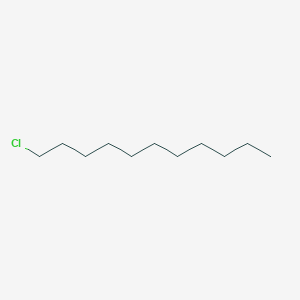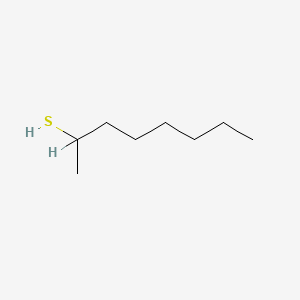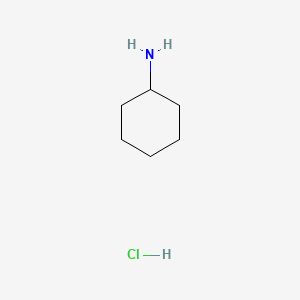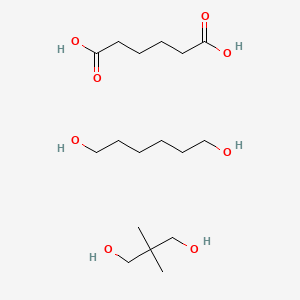
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol
Übersicht
Beschreibung
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol is a chemical compound . It’s also known as Adipic acid-2,2-dimethyl-1,3-propanediol-ethyleneglycol-1,6-hexanediol copo.
Physical And Chemical Properties Analysis
The compound is described as a solid form that is insoluble in water and stable under normal conditions . It’s flammable and can easily hydrolyze under strong acid or strong alkali conditions .Wissenschaftliche Forschungsanwendungen
Catalytic Transformations
- Pinacol Rearrangement and Cyclodehydration: Hexanedioic acid derivatives undergo pinacol rearrangement catalyzed by heteropoly acids, leading to carbonyl compounds, and cyclodehydration to form cyclic ethers. This process is influenced by the acid strength and catalyst form (Török et al., 1996).
Polymer Precursor Applications
- Polyester Industry: 1,6-hexanediol, a component of the hexanedioic acid polymer, serves as an essential precursor in the polyester industry. It's synthesized from bio-based chemicals like 5-hydroxymethylfurfural, highlighting its role in developing sustainable polymers (Buntara et al., 2012).
Biodegradable Polymer Development
- Sustainable Copolyesters: Novel copolyesters incorporating hexanedioic acid derivatives demonstrate potential in replacing petroleum-based plastics, particularly in food packaging, due to their biodegradability and mechanical properties (Djouonkep et al., 2022).
Functional Polymer Applications
- Functional Highly Branched Polymers: The hexanedioic acid polymer is utilized in creating functional highly branched polymers with regulated branching and functionalization, demonstrating its versatility in advanced polymer design (Deng et al., 2014).
Enzymatic Synthesis of Copolymers
- Enzymatic Copolymer Synthesis: Enzymes are used to synthesize multi-component copolymers, including those containing hexanedioic acid derivatives, offering an environmentally friendly approach to polymer production (Kumar et al., 2004).
Thermal Characterization of Polymers
- Thermal Properties of Polyesters: The thermal behavior of polyesters incorporating hexanedioic acid derivatives is characterized, providing insights into their potential applications based on thermal stability and phase transitions (Kriegel et al., 2001).
Polyurethane and Polyester Synthesis
Non-Isocyanate Poly(ester urethane)
Innovative synthesis routes for poly(ester urethane) using hexanedioic acid derivatives indicate the potential for environmentally friendly, high-molecular-weight polymers with strong mechanical properties (Shen et al., 2021).
Low Modulus Polyurethane Elastomers
The use of hexanedioic acid derivatives in creating polyurethane elastomers with low modulus and hardness demonstrates their utility in tailoring polymer properties for specific applications (Gunatillake et al., 1997).
Depolymerization of Polyamide
Efficient depolymerization and conversion of polyamide to hexanedioic acid derivatives showcases a potential recycling pathway for polyamide materials (Matsumoto et al., 2017).
Bio-Based Polyesters and Renewable Resources
Utilization in Bio-Based Polyesters
The use of hexanedioic acid derivatives in high molecular weight bio-based polyesters for various resin applications, including coatings and polyurethanes, is highlighted, underscoring their role in sustainable material development (Kluge et al., 2018).
Enzymatic Synthesis of Novel Terpolymers
The biocatalytic synthesis of terpolymers using hexanedioic acid derivatives from renewable sources marks a green approach to producing reactive polyesters with potential wide-ranging applications (Aparaschivei et al., 2018).
Macrodiols and Polyols for Polyurethane Industry
The conversion of high-molecular-weight polycarbonates to low-molecular-weight macrodiols and polyols, incorporating hexanedioic acid derivatives, opens opportunities in the polyurethane industry for diverse applications (Jeon et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C6H14O2.C5H12O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIBILYKBWAIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-14-6 | |
| Record name | Adipic acid-1,6-hexanediol-neopentyl glycol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 168327 | |
CAS RN |
25214-14-6 | |
| Record name | Hexanediol, neopentyl glycol, adipic acid polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025214146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



